Cas no 152464-75-0 (Hupehensis saponin D)

Hupehensis saponin D structure
Hupehensis saponin D structure
Product Name:Hupehensis saponin D
CAS-nummer:152464-75-0
MF:C70H114O34
MW:1499.63378667831
CID:172929
PubChem ID:192586
Update Time:2024-02-28

Hupehensis saponin D Chemische en fysische eigenschappen

Naam en identificatie

    • 2)-a-L-arabinopyranosyl)oxy]-, O-6-deoxy-a-L-mannopyranosyl-(1&reg
    • 3)-O-6-deoxy-a-L-mannopyranosyl-(1&reg
    • 3)-O-b-D-ribopyranosyl-(1&reg
    • 3-O-Glucopyranosyl-1-3-ribopyranosyl-1-3-rhamnopyranosyl-1-2arabinopyranosyloleanolic acid 28-O-rhamnopyranosyl-1-4-glucosypyranosyl-1-6-glucopyranoside
    • 4)-O-b-D-glucopyranosyl-(1&reg
    • 6)-b-D-glucopyranosyl ester, (3b)- (9CI)
    • 6-deoxyhexopyranosyl-(1->4)hexopyranosyl-(1->6)-1-O-(3-{[hexopyranosyl-(1->3)pentopyranosyl-(1->3)-6-deoxyhexopyranosyl-(1->2)pentopyranosyl]oxy}-28-oxoolean-12-en-28-yl)hexopyranose
    • Hupehensis saponin D
    • Saponin D, hupehensis
    • 152464-75-0
    • Inchi: 1S/C70H114O34/c1-26-38(75)43(80)47(84)59(94-26)101-54-33(22-72)97-57(50(87)46(54)83)93-25-34-42(79)45(82)49(86)61(98-34)104-64(90)70-18-16-65(3,4)20-29(70)28-10-11-36-67(7)14-13-37(66(5,6)35(67)12-15-69(36,9)68(28,8)17-19-70)99-63-56(40(77)30(73)23-92-63)103-62-52(89)55(39(76)27(2)95-62)102-58-51(88)53(31(74)24-91-58)100-60-48(85)44(81)41(78)32(21-71)96-60/h10,26-27,29-63,71-89H,11-25H2,1-9H3
    • InChI-sleutel: ZOOKJZBDACIZLI-UHFFFAOYSA-N
    • LACHT: O(C1C(C(C(CO1)O)O)OC1C(C(C(C(C)O1)O)OC1C(C(C(CO1)O)OC1C(C(C(C(CO)O1)O)O)O)O)O)C1CCC2(C)C(CCC3(C)C4(C)CCC5(C(=O)OC6C(C(C(C(COC7C(C(C(C(CO)O7)OC7C(C(C(C(C)O7)O)O)O)O)O)O6)O)O)O)CCC(C)(C)CC5C4=CCC32)C1(C)C

Berekende eigenschappen

  • Exacte massa: 1498.719
  • Monoisotopische massa: 1498.719
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 19
  • Aantal waterstofbondacceptatoren: 34
  • Zware atoomtelling: 104
  • Aantal draaibare bindingen: 18
  • Complexiteit: 2950
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 41
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 531
  • XLogP3: -3.9

Experimentele eigenschappen

  • Dichtheid: 1.53
  • Brekindex: 1.647
Aanbevolen leveranciers
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd